molecular formula C5H2F10O3S B1305495 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate CAS No. 6401-01-0

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate

Cat. No.: B1305495
CAS No.: 6401-01-0
M. Wt: 332.12 g/mol
InChI Key: NFLLLSBGBGDVEO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a fluorinated organic compound with the molecular formula C5H2O3S1F10. It is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an alkoxide can yield an ether, while reaction with an amine can produce an amine derivative .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is unique due to its high reactivity and the presence of both fluorinated and trifluoromethanesulfonate groups. This combination makes it a valuable reagent in organic synthesis for introducing fluorinated groups into molecules .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F10O3S/c6-2(7,3(8,9)4(10,11)12)1-18-19(16,17)5(13,14)15/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLLSBGBGDVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379255
Record name 1H,1H-Heptafluorobutyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-01-0
Record name 1H,1H-Heptafluorobutyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Heptafluorobutyl trifluoromethanesulphonate
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